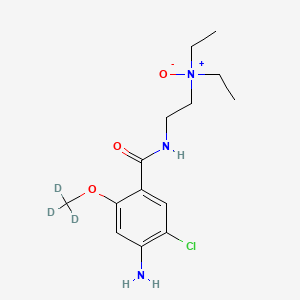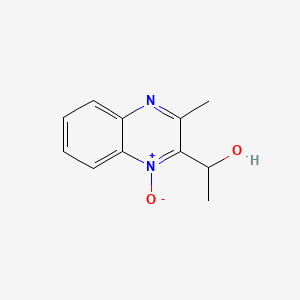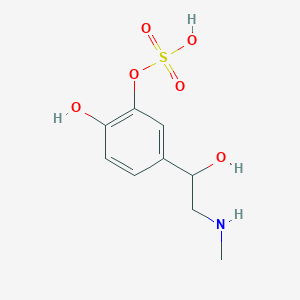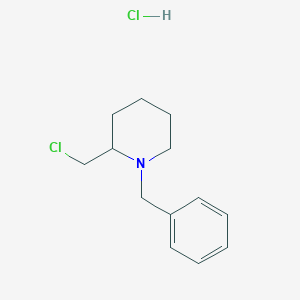![molecular formula C13H19NO B13448167 1-[(2,4-Dimethylphenyl)methyl]pyrrolidin-3-ol](/img/structure/B13448167.png)
1-[(2,4-Dimethylphenyl)methyl]pyrrolidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2,4-Dimethylphenyl)methyl]pyrrolidin-3-ol is a compound that features a pyrrolidine ring substituted with a 2,4-dimethylphenylmethyl group and a hydroxyl group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,4-Dimethylphenyl)methyl]pyrrolidin-3-ol typically involves the construction of the pyrrolidine ring followed by the introduction of the 2,4-dimethylphenylmethyl group. One common method involves the reaction of 2,4-dimethylbenzyl chloride with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
1-[(2,4-Dimethylphenyl)methyl]pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the aromatic ring to a cyclohexyl ring using reducing agents like lithium aluminum hydride or hydrogenation over a palladium catalyst.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether, hydrogenation over palladium on carbon.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, bromine for bromination.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of deoxygenated or hydrogenated products.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Applications De Recherche Scientifique
1-[(2,4-Dimethylphenyl)methyl]pyrrolidin-3-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[(2,4-Dimethylphenyl)methyl]pyrrolidin-3-ol involves its interaction with specific molecular targets. The hydroxyl group and the aromatic ring can participate in hydrogen bonding and π-π interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine: A simple pyrrolidine ring without any substituents.
2,4-Dimethylphenylpyrrolidine: A pyrrolidine ring substituted with a 2,4-dimethylphenyl group but without the hydroxyl group.
3-Hydroxypyrrolidine: A pyrrolidine ring with a hydroxyl group at the 3-position but without the 2,4-dimethylphenyl group.
Uniqueness
1-[(2,4-Dimethylphenyl)methyl]pyrrolidin-3-ol is unique due to the presence of both the 2,4-dimethylphenylmethyl group and the hydroxyl group at the 3-position. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C13H19NO |
|---|---|
Poids moléculaire |
205.30 g/mol |
Nom IUPAC |
1-[(2,4-dimethylphenyl)methyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C13H19NO/c1-10-3-4-12(11(2)7-10)8-14-6-5-13(15)9-14/h3-4,7,13,15H,5-6,8-9H2,1-2H3 |
Clé InChI |
NDTDRLYBIWPXLW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)CN2CCC(C2)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2R,3S,4R,5S,6R)-5-hydroxy-2,4-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide](/img/structure/B13448084.png)
![(3S,5S,6R,8R,9S,10R,13S,14S,17S)-2-(hydroxymethyl)-10,13,17-trimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,6,17-triol](/img/structure/B13448090.png)

![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-hydroxy-2-oxo-3-(3-oxo-1-phenylbutyl)chromen-6-yl]oxyoxane-2-carboxylic acid](/img/structure/B13448098.png)



![2-[(2,5-Dimethylphenoxy)methyl]mandelonitrile](/img/structure/B13448130.png)
![4-(Phenylamino]-1-benzyl-4-piperidinecarbonitrile-13C6](/img/structure/B13448137.png)

![tert-butyl N-{4-[(chlorosulfonyl)methyl]cyclohexyl}carbamate](/img/structure/B13448151.png)



